molecular formula C12H15NO3S B1626954 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 937612-36-7

5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1626954
CAS No.: 937612-36-7
M. Wt: 253.32 g/mol
InChI Key: DGJPYYSNZWXYAJ-UHFFFAOYSA-N
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Description

5-Tosyl-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that features a unique structure with a tosyl group attached to the nitrogen atom

Preparation Methods

The synthesis of 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps. One common method starts with the reaction of 2-oxa-5-azabicyclo[2.2.1]heptane with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Chemical Reactions Analysis

5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Scientific Research Applications

5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tosyl-2-oxa-5-azabicyclo[221]heptane is primarily related to its ability to undergo various chemical transformationsAdditionally, the bicyclic structure provides rigidity, which can influence the compound’s reactivity and interaction with other molecules .

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9-2-4-12(5-3-9)17(14,15)13-7-11-6-10(13)8-16-11/h2-5,10-11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJPYYSNZWXYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586265
Record name 5-(4-Methylbenzene-1-sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937612-36-7
Record name 5-(4-Methylbenzene-1-sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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